1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene
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Overview
Description
1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene is a chemical compound with the molecular formula C11H11Cl2NS It is characterized by the presence of a tert-butyl group, two chlorine atoms, and an isothiocyanate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene typically involves the introduction of the isothiocyanate group to a pre-formed aromatic ring. One common method includes the reaction of 1-tert-butyl-4,5-dichlorobenzene with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, at low temperatures to prevent decomposition of the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Primary amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products:
Thiourea Derivatives: Formed from the addition of amines to the isothiocyanate group.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution of the chlorine atoms.
Scientific Research Applications
1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene primarily involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This reactivity makes it useful as a labeling reagent in biochemical studies, where it can modify specific proteins and help in their identification and characterization.
Comparison with Similar Compounds
1-Tert-butyl-4,5-dichloro-2-nitrobenzene: Similar structure but with a nitro group instead of an isothiocyanate group.
1-Tert-butyl-4,5-dichloro-2-aminobenzene: Contains an amino group instead of an isothiocyanate group.
Uniqueness: 1-Tert-butyl-4,5-dichloro-2-isothiocyanatobenzene is unique due to its isothiocyanate group, which imparts distinct reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications, such as in the synthesis of thiourea derivatives or in biochemical labeling.
Properties
IUPAC Name |
1-tert-butyl-4,5-dichloro-2-isothiocyanatobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NS/c1-11(2,3)7-4-8(12)9(13)5-10(7)14-6-15/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHKLSGNAQWMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1N=C=S)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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